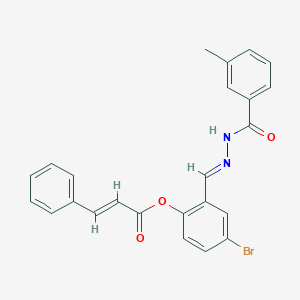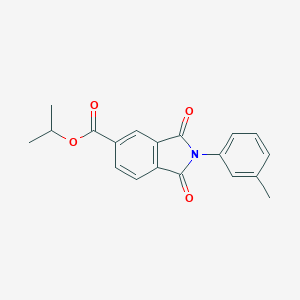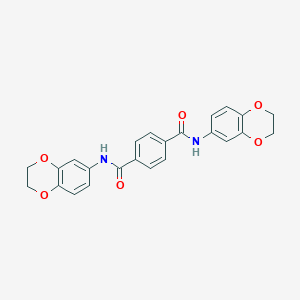![molecular formula C25H20Cl2N8OS B515369 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B515369.png)
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide is a complex organic compound that features a combination of benzotriazole, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent.
Triazole Ring Formation: The benzotriazole derivative is then reacted with a dichlorophenyl compound to form the triazole ring.
Hydrazide Formation: The triazole compound is further reacted with hydrazine to form the hydrazide group.
Final Coupling: The final step involves the coupling of the hydrazide with a benzylidene compound under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity against a range of pathogens.
Anticancer Research: The compound’s ability to interact with biological macromolecules makes it a candidate for anticancer drug development.
Industry
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in metal protection.
Dye and Pigment Production: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-benzotriazol-1-yl)-N’-(2-methoxybenzylidene)propanohydrazide
- 2-benzotriazol-1-yl-acetic acid (3-phenyl-allylidene)-hydrazide
- 1-(2-(1H-1,2,3-benzotriazol-1-ylmethoxy)phenyl)ethanone
Uniqueness
The uniqueness of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H20Cl2N8OS |
|---|---|
Molecular Weight |
551.4g/mol |
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H20Cl2N8OS/c1-16-6-8-17(9-7-16)13-28-31-24(36)15-37-25-32-30-23(35(25)21-11-10-18(26)12-19(21)27)14-34-22-5-3-2-4-20(22)29-33-34/h2-13H,14-15H2,1H3,(H,31,36)/b28-13+ |
InChI Key |
ZTJBJBLNVYMRDM-XODNFHPESA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4 |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-chlorobenzoyl)amino]-2-methyl-3-thiophenecarboxylate](/img/structure/B515286.png)

![3-(9-{2-[(3-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B515291.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B515292.png)
![[2-(1,3-benzodioxol-5-yl)-7-methyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B515293.png)
![N-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl]-4-ethoxyaniline](/img/structure/B515294.png)

![N-(2,4-dichlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B515299.png)
![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide](/img/structure/B515301.png)

![2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide](/img/structure/B515304.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B515305.png)
![Ethyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate](/img/structure/B515308.png)
![2-(4-chlorophenyl)-N-(3-{[(4-chlorophenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide](/img/structure/B515311.png)
